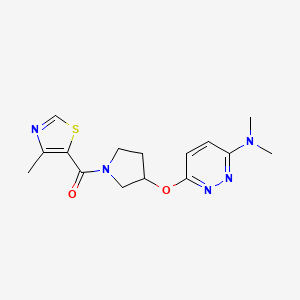

1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

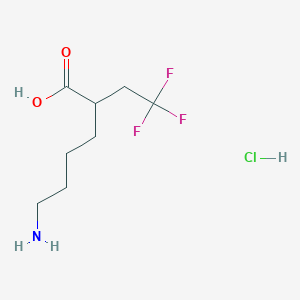

The compound “1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride” is a nitrogen-containing heterocycle . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid was synthesized by refluxing the compound with SOCl2 for 4 hours . After the reaction was completed, the excess of SOCl2 was evaporated to give the product as a white solid that was used without further purification .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for a greater chance of generating structural diversity .Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol hydrochloride serves as a significant precursor in synthetic chemistry, particularly in the creation of novel heterocyclic structures. Its reactivity has been explored in various contexts:

Cycloaddition Reactions : In the synthesis of 1-benzopyrano[2,3-c]pyrrolidines, chromones with electron-withdrawing substituents react with nonstabilized azomethine ylides, showcasing the utility of similar pyrrolidine derivatives in constructing complex molecular frameworks (Sosnovskikh et al., 2014).

Formation of Hybrid Ligands : The reactivity of pyrrolidine derivatives towards organometallic complexes has been demonstrated through the formation of hybrid (Te, N) and (N, Te, N) ligands, leading to the synthesis of novel palladium(II) and mercury(II) complexes. This exemplifies the potential of this compound in coordination chemistry and the development of new materials (Singh et al., 2003).

NMR Characterization of Derivatives : The detailed NMR analysis of pyrrolidine derivatives aids in understanding their structural and electronic properties, which is crucial for designing effective catalysts and other functional materials. The complete NMR assignment for a derivative of a new chiral organocatalyst provides insights into the interaction mechanisms and the potential of pyrrolidine-based compounds in asymmetric synthesis and catalysis (Cui Yan-fang, 2008).

Pyrrolidines as Biological Effectors : The synthesis and study of pyrrolidines, due to their biological significance, have been a focus area. Pyrrolidine derivatives are explored for their potential uses in medicine, dyes, and agrochemical substances. Research into the [3+2] cycloaddition reactions involving pyrrolidine derivatives underlines the broader scope of these compounds in developing pharmacologically active substances and industrial chemicals (Żmigrodzka et al., 2022).

properties

IUPAC Name |

1-(3-chloropyridin-2-yl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12;/h1-2,4,7,13H,3,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQDZHFCGPGLOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=CC=N2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)

![(E)-2-cyano-3-(3,4-difluorophenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2854328.png)

![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)

![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)

![3-(2,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854333.png)

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2854334.png)